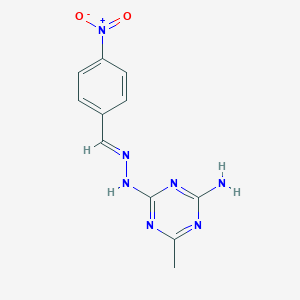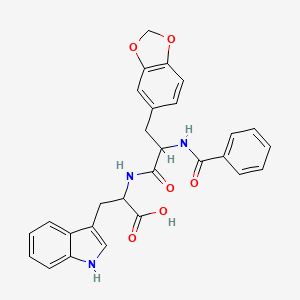
4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is also known as N,N'-bis(4-nitrobenzaldehyde)-1,3,5-triazine-2,4-diamine or NBATD.
作用机制
The mechanism of action of 4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. In addition to its anticancer and antitubercular activity, this compound has been shown to possess antioxidant and antibacterial activity. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
实验室实验的优点和局限性
The advantages of using 4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone in lab experiments include its potent anticancer and antitubercular activity, as well as its ability to inhibit the activity of various enzymes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone. One future direction is the development of new analogs of this compound with improved anticancer and antitubercular activity. Another future direction is the study of the mechanism of action of this compound to better understand its biochemical and physiological effects. Additionally, the use of this compound as a building block for the synthesis of new MOFs and coordination polymers is an exciting area of research.
合成方法
The synthesis of 4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone can be achieved through a multi-step process. The first step involves the reaction of 4-nitrobenzaldehyde with 2,4-diamino-6-methyl-1,3,5-triazine in the presence of a catalyst to form N,N'-bis(4-nitrobenzaldehyde)-1,3,5-triazine-2,4-diamine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite or zinc dust. The final step involves the reaction of the resulting compound with hydrazine hydrate to form this compound.
科学研究应用
4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to possess antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. In materials science, this compound has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
属性
IUPAC Name |
6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2/c1-7-14-10(12)16-11(15-7)17-13-6-8-2-4-9(5-3-8)18(19)20/h2-6H,1H3,(H3,12,14,15,16,17)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPHLMWUWYRKW-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6101630.png)

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6101641.png)


![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6101662.png)
![1-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6101668.png)
![ethyl [1-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6101675.png)
![2-(4-{[(3-methoxypropyl)(methyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6101682.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}methanamine](/img/structure/B6101695.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)-N-methylbenzamide](/img/structure/B6101702.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinamine](/img/structure/B6101705.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(1,2-dimethyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101720.png)